molecular formula C14H15NO4 B1625246 Ethyl 3-(2-methoxyphenyl)-5-methylisoxazole-4-carboxylate CAS No. 495417-30-6

Ethyl 3-(2-methoxyphenyl)-5-methylisoxazole-4-carboxylate

Cat. No.: B1625246
CAS No.: 495417-30-6
M. Wt: 261.27 g/mol
InChI Key: HVFZXOJUFGNQDK-UHFFFAOYSA-N
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Description

Ethyl 3-(2-methoxyphenyl)-5-methylisoxazole-4-carboxylate is a synthetic organic compound that belongs to the class of isoxazole derivatives Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom This particular compound is characterized by the presence of an ethyl ester group, a methoxyphenyl group, and a methyl group attached to the isoxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-(2-methoxyphenyl)-5-methylisoxazole-4-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2-methoxybenzaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide, followed by cyclization with hydroxylamine hydrochloride to form the isoxazole ring. The reaction conditions often include refluxing in ethanol or another suitable solvent.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The choice of solvents, catalysts, and purification methods are crucial in scaling up the synthesis for industrial applications.

Chemical Reactions Analysis

Types of Reactions: Ethyl 3-(2-methoxyphenyl)-5-methylisoxazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The ester group can be reduced to the corresponding alcohol.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed:

  • Oxidation of the methoxy group can yield 2-methoxybenzoic acid.
  • Reduction of the ester group can yield the corresponding alcohol.
  • Substitution reactions can introduce halogens or other functional groups onto the phenyl ring.

Scientific Research Applications

Ethyl 3-(2-methoxyphenyl)-5-methylisoxazole-4-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and safety profiles.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of Ethyl 3-(2-methoxyphenyl)-5-methylisoxazole-4-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The isoxazole ring can participate in hydrogen bonding and other interactions with biological macromolecules, influencing their activity and function. The methoxy and ester groups can also modulate the compound’s lipophilicity and bioavailability, affecting its distribution and metabolism in the body.

Comparison with Similar Compounds

Ethyl 3-(2-methoxyphenyl)-5-methylisoxazole-4-carboxylate can be compared with other isoxazole derivatives, such as:

    Ethyl 3-(2-methoxyphenyl)-2-butenoate: Similar in structure but with a different substitution pattern on the isoxazole ring.

    2-Methoxyphenyl isocyanate: Contains a methoxyphenyl group but differs in the functional group attached to the aromatic ring.

Uniqueness: The unique combination of the methoxyphenyl group, methyl group, and ethyl ester group in this compound provides distinct chemical and biological properties that can be leveraged in various applications. Its structural features allow for diverse chemical modifications, making it a versatile compound in synthetic and medicinal chemistry.

Properties

IUPAC Name

ethyl 3-(2-methoxyphenyl)-5-methyl-1,2-oxazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO4/c1-4-18-14(16)12-9(2)19-15-13(12)10-7-5-6-8-11(10)17-3/h5-8H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVFZXOJUFGNQDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(ON=C1C2=CC=CC=C2OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80451394
Record name ETHYL 3-(2-METHOXYPHENYL)-5-METHYLISOXAZOLE-4-CARBOXYLATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80451394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

495417-30-6
Record name ETHYL 3-(2-METHOXYPHENYL)-5-METHYLISOXAZOLE-4-CARBOXYLATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80451394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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